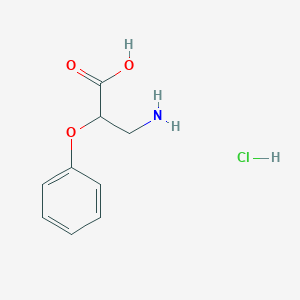

3-Amino-2-phenoxypropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-phenoxypropanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is a hydrochloride salt form of 3-amino-2-phenoxypropanoic acid, which is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-phenoxypropanoic acid hydrochloride typically involves the reaction of 3-amino-2-phenoxypropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-amino-2-phenoxypropanoic acid in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or recrystallization to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 CFTR Modulation

One of the most significant applications of 3-amino-2-phenoxypropanoic acid hydrochloride is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is an ion channel critical for maintaining fluid balance in various tissues, and its dysfunction leads to cystic fibrosis. Research has demonstrated that compounds similar to 3-amino-2-phenoxypropanoic acid can act as potentiators or correctors of CFTR function, potentially offering therapeutic benefits for cystic fibrosis patients.

In a study involving structure-based drug design, a series of compounds were synthesized and tested for their ability to enhance CFTR function. Among these, analogs of 3-amino-2-phenoxypropanoic acid showed promising results in increasing ion flux through CFTR channels, indicating their potential as effective treatments for cystic fibrosis .

Medicinal Chemistry

2.1 Structure-Activity Relationships (SAR)

The compound has been utilized in medicinal chemistry to explore structure-activity relationships (SAR) that inform the design of more potent CFTR modulators. By modifying the phenoxy group or the amino side chain, researchers have been able to enhance the efficacy and selectivity of these compounds. For instance, halogenated derivatives demonstrated improved binding affinity to CFTR compared to their non-halogenated counterparts .

Case Studies

3.1 Clinical Research

A notable case study involved the evaluation of this compound in patient-derived cell lines. The compound was tested for its ability to restore CFTR function in cells from cystic fibrosis patients. Results indicated that certain analogs significantly increased chloride ion transport, suggesting their potential utility in clinical settings .

3.2 Animal Models

In vivo studies using animal models of cystic fibrosis have also been conducted to assess the therapeutic potential of this compound. These studies revealed that administration of this compound led to improved respiratory function and reduced mucus accumulation in the airways, further supporting its role as a promising therapeutic agent .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Modulation of CFTR function | Increased ion flux observed in cell assays |

| Medicinal Chemistry | Structure-activity relationship studies | Enhanced potency through chemical modifications |

| Clinical Research | Testing in patient-derived cell lines | Significant restoration of CFTR function |

| Animal Models | Evaluation in cystic fibrosis models | Improved respiratory function noted |

Mecanismo De Acción

The mechanism of action of 3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-2-phenoxyacetic acid hydrochloride

- 3-Amino-2-phenoxybutanoic acid hydrochloride

- 3-Amino-2-phenoxypropanoic acid

Uniqueness

3-Amino-2-phenoxypropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .

Actividad Biológica

3-Amino-2-phenoxypropanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a phenoxy group, which contribute to its potential interactions with various biological targets. The chemical formula is C10H13ClN2O3, and it has the following structural characteristics:

- Amino Group (–NH2) : This functional group can participate in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.

- Phenoxy Group (–O–C6H5) : This moiety can engage in hydrophobic interactions, which are crucial for binding to lipid membranes or hydrophobic pockets in proteins.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The compound can modulate the activity of enzymes through competitive inhibition or allosteric modulation. For instance, it may interact with enzymes involved in metabolic pathways, affecting substrate turnover rates.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

- Chemical Reactions : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain pathogens. For example, studies have shown its effectiveness against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. This activity is attributed to its ability to inhibit the type III secretion system (T3SS), a critical virulence factor in P. aeruginosa infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that while it can inhibit the growth of certain cancer cell lines, it also exhibits selective toxicity towards non-cancerous cells at higher concentrations. This duality suggests a need for careful dosage considerations in therapeutic applications .

Case Studies

- Inhibition of Pseudomonas aeruginosa T3SS :

- Cytotoxicity Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Amino and phenoxy groups | Antimicrobial activity against P. aeruginosa |

| 3-Amino-2-phenoxyacetic acid hydrochloride | Similar structure but different side chains | Moderate antibacterial properties |

| 3-Amino-2-phenoxybutanoic acid hydrochloride | Longer carbon chain | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

3-amino-2-phenoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNQIDGUHNFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.